molecular formula C23H26N2O4 B4229954 Ethyl 4-(2,5-dimethylphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2,5-dimethylphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4229954
M. Wt: 394.5 g/mol
InChI Key: HYICMPQNQCGZTN-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethylphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, phenyl groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,5-dimethylphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with urea and 4-methylphenol under acidic conditions to form the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dimethylphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-(2,5-dimethylphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethylphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate
  • N-benzhydryl-2-[(4-ethyl-5-(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl)acetamide

Uniqueness

Ethyl 4-(2,5-dimethylphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its specific structural features, such as the combination of a pyrimidine ring with phenyl and ester groups

Properties

IUPAC Name

ethyl 4-(2,5-dimethylphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-5-28-22(26)20-19(13-29-17-10-7-14(2)8-11-17)24-23(27)25-21(20)18-12-15(3)6-9-16(18)4/h6-12,21H,5,13H2,1-4H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYICMPQNQCGZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)COC3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(2,5-dimethylphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 4-(2,5-dimethylphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 4-(2,5-dimethylphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 4-(2,5-dimethylphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 4-(2,5-dimethylphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Ethyl 4-(2,5-dimethylphenyl)-6-[(4-methylphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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